molecular formula C19H19NO B12567647 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-06-4

2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B12567647
CAS No.: 590398-06-4
M. Wt: 277.4 g/mol
InChI Key: QUUJSTHZPYDLTJ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further reactions to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the cyclohexyl group.

    2-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a cyclohexyl group.

Properties

CAS No.

590398-06-4

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C19H19NO/c21-12-17-16-11-10-13-6-4-5-9-15(13)19(16)20-18(17)14-7-2-1-3-8-14/h4-6,9-12,14,20H,1-3,7-8H2

InChI Key

QUUJSTHZPYDLTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

Origin of Product

United States

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